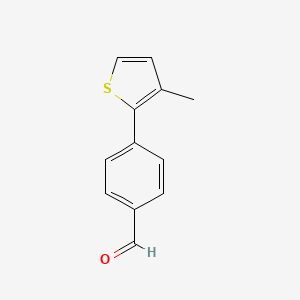
4-(3-Methylthiophen-2-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylthiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
准备方法
The synthesis of 4-(3-Methylthiophen-2-yl)benzaldehyde typically involves the reaction of 3-methylthiophene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
化学反应分析
4-(3-Methylthiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
4-(3-Methylthiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 4-(3-Methylthiophen-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
4-(3-Methylthiophen-2-yl)benzaldehyde can be compared with other thiophene derivatives such as:
- 4-(5-Nitrothiophen-2-yl)benzaldehyde
- 4-(5-Cyanothiophen-2-yl)benzaldehyde
- 2-Butylthiophene
- 2-Octylthiophene
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
生物活性
4-(3-Methylthiophen-2-YL)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly through its derivatives. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological targets.
Chemical Structure and Properties
This compound features a benzaldehyde functional group attached to a 3-methylthiophene moiety. Its molecular formula is C10H10OS, and it possesses unique electronic properties due to the presence of the thiophene ring and the methyl group, which enhances its electron-donating ability. This structural configuration influences its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound, particularly Schiff bases formed from its reaction with various amines, exhibit significant antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as therapeutic agents in treating infections.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. The mechanisms often involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For instance, certain Schiff bases derived from this compound have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for cancer therapy development.
The specific mechanisms of action for this compound derivatives typically include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cellular receptors, influencing signal transduction pathways.
- Oxidative Stress Induction : Generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A recent study evaluated the antimicrobial activity of various Schiff bases derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains .
- Anticancer Activity Assessment :
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Significant | Apoptosis induction |
| 4-(Methylthio)benzaldehyde | Low | Moderate | Enzyme inhibition |
| 5-Methylthiophene-2-carboxaldehyde | High | Low | Reactive oxygen species |
| 4-(Thiophen-3-yl)benzaldehyde | Moderate | Significant | Receptor modulation |
属性
CAS 编号 |
726136-68-1 |
|---|---|
分子式 |
C12H10OS |
分子量 |
202.27 g/mol |
IUPAC 名称 |
4-(3-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-6-7-14-12(9)11-4-2-10(8-13)3-5-11/h2-8H,1H3 |
InChI 键 |
ZFAIGXDXRXMCGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















